molecular formula C16H22N2O4 B4883522 N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide

N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No. B4883522
M. Wt: 306.36 g/mol
InChI Key: AMJSCZSDQNPXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at the University of Sussex, UK. MXP has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

MXP works by blocking the NMDA receptor, which leads to a dissociative state and altered perception of reality. It also affects other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
MXP has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. It can also cause hallucinations, dissociation, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

MXP has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on MXP, including its potential use in the treatment of depression and anxiety disorders, as well as its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. Further research is needed to fully understand the effects and potential therapeutic uses of MXP.

Synthesis Methods

The synthesis of MXP involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate N-(2,5-dimethoxyphenyl)cyclohexylamine. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide.

Scientific Research Applications

MXP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which is involved in learning and memory processes. MXP has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-cyclohexyl-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-21-12-8-9-14(22-2)13(10-12)18-16(20)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJSCZSDQNPXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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